3-(4-Chlorophenoxy)-2-butanone oxime
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Overview
Description
3-(4-Chlorophenoxy)-2-butanone oxime is an organic compound that features a chlorophenoxy group attached to a butanone oxime structure
Preparation Methods
The synthesis of 3-(4-Chlorophenoxy)-2-butanone oxime typically involves the reaction of 3-(4-Chlorophenoxy)-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .
Chemical Reactions Analysis
3-(4-Chlorophenoxy)-2-butanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Scientific Research Applications
3-(4-Chlorophenoxy)-2-butanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-2-butanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The chlorophenoxy group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-(4-Chlorophenoxy)-2-butanone oxime can be compared with other similar compounds, such as:
3-(4-Chlorophenoxy)-2-hydroxypropyl oxime: Similar structure but with a hydroxypropyl group instead of butanone.
3-(4-Chlorophenoxy)-2-butanone: Lacks the oxime group, leading to different reactivity and applications.
4-Chlorophenoxyacetic acid: Contains a carboxylic acid group instead of the oxime, used as a herbicide
These comparisons highlight the unique properties and applications of this compound.
Properties
IUPAC Name |
(NE)-N-[3-(4-chlorophenoxy)butan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(12-13)8(2)14-10-5-3-9(11)4-6-10/h3-6,8,13H,1-2H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGNYVMVYQBEHE-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)C)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/C)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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